molecular formula C15H26N2O4 B13247675 tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate

tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate

Cat. No.: B13247675
M. Wt: 298.38 g/mol
InChI Key: ULLKKQSXJMMVQZ-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate is a versatile chemical intermediate of significant value in medicinal chemistry and chemical biology, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). The molecule integrates a piperidine scaffold, a protected amine via the Boc-carbamate group, and a reactive aldehyde-masked 3-oxopropyl side chain. This structure is strategically designed for further functionalization; the Boc group can be readily deprotected to reveal a primary amine for coupling with E3 ligase-binding ligands, while the 3-oxopropyl moiety can be unmasked to generate a reactive aldehyde for bioorthogonal conjugation strategies or for linkage to the target protein-binding warhead. Its primary research application lies in its role as a synthetic building block for bifunctional degraders , enabling researchers to develop novel compounds that facilitate the targeted degradation of disease-relevant proteins. The piperidine ring, a common feature in pharmacologically active compounds, contributes to favorable physicochemical properties and can be integral to molecular recognition. This reagent is therefore essential for scientists engaged in cutting-edge drug discovery programs focused on targeted protein degradation and the exploration of non-traditional therapeutic modalities.

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

tert-butyl N-[2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl]carbamate

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-11-13(19)17-8-6-12(7-9-17)5-4-10-18/h10,12H,4-9,11H2,1-3H3,(H,16,20)

InChI Key

ULLKKQSXJMMVQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of a piperidine derivative under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of N-Boc-protected amines and other derivatives .

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may be involved in the development of new drugs or therapeutic agents.

Medicine: In medicine, derivatives of this compound may have potential applications in the treatment of various diseases. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Impact on Yield : The target compound achieves a 90% yield , comparable to Boc-Gly-Pip (11f), but higher than Boc-Gly-NMP (11k, 76%). The lower yield for 11k may stem from steric hindrance in the methylpiperazine group or reduced nucleophilicity of the amine .

Functional Group Diversity : The 3-oxopropyl group in the target compound introduces a ketone moiety, enhancing reactivity for further derivatization compared to simpler piperidine analogs like Boc-Gly-Pip. This group may also influence solubility and binding affinity in biological targets .

Protecting Group Stability : Unlike benzyl carbamates (e.g., Formula 4 in ), the tert-butyl group offers superior acid-lability, enabling selective deprotection under mild conditions—a critical advantage in multistep syntheses .

Biological Activity

tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate, with the CAS number 1823868-11-6, is a compound of interest due to its potential biological activities. This article aims to detail its biological activity, supported by research findings, data tables, and relevant case studies.

The molecular formula of this compound is C₁₅H₂₆N₂O₄, with a molecular weight of 298.38 g/mol. The compound's structure includes a piperidine ring, which is often associated with various pharmacological effects.

PropertyValue
CAS Number1823868-11-6
Molecular FormulaC₁₅H₂₆N₂O₄
Molecular Weight298.38 g/mol

Biological Activity

The biological activity of this compound has been explored in several studies, particularly focusing on its effects on inflammation and potential as an NLRP3 inflammasome inhibitor.

Inhibition of NLRP3 Inflammasome

Recent research indicates that compounds structurally related to tert-butyl carbamates exhibit significant inhibition of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The NLRP3 inflammasome is involved in the maturation and secretion of pro-inflammatory cytokines such as IL-1β.

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit IL-1β release in macrophages stimulated with lipopolysaccharide (LPS) and ATP. For example, a study showed that certain derivatives reduced ATPase activity of recombinant NLRP3 and prevented conformational changes necessary for its activation .

Case Studies

  • Inflammatory Response Modulation :
    • A study evaluated the effects of various piperidine derivatives on THP-1 cells differentiated into macrophages. The results indicated that compounds similar to this compound significantly decreased pyroptosis and IL-1β release when administered at concentrations around 10 µM .
  • Cytotoxicity Assessment :
    • The cytotoxic effects of related compounds were assessed using the MTT assay over a range of concentrations (0.1–100 µM). The findings revealed that while some compounds exhibited cytotoxicity at higher concentrations, others maintained low toxicity while effectively inhibiting the inflammasome .

The proposed mechanism by which this compound exerts its biological effects involves binding to specific sites on the NLRP3 protein, thereby preventing its activation and subsequent inflammatory response. Computational modeling has suggested potential binding interactions that could explain the observed inhibitory effects on IL-1β release .

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